

Comparative Cross-Reactivity Profiling of Pyrrolopyridine-Based Kinase Inhibitors

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Compound of Interest

Compound Name: 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B166840

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The 1H-pyrrolo[3,2-b]pyridine scaffold is a key pharmacophore in the development of targeted kinase inhibitors. While specific cross-reactivity data for **6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one** is not publicly available, this guide provides a comparative analysis of the selectivity profiles of several well-characterized kinase inhibitors featuring a similar pyrrolopyridine or related pyrrolopyrimidine core. Understanding the cross-reactivity of these compounds is crucial for interpreting their biological effects and anticipating potential off-target toxicities.

This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts to aid in the design and interpretation of kinase inhibitor studies.

Comparative Selectivity of Pyrrolopyridine-Based Inhibitors

The following table summarizes the inhibitory activity of selected kinase inhibitors with a pyrrolopyridine or structurally related scaffold against their primary targets and key off-targets. This data, compiled from various public sources, highlights the diverse selectivity profiles that can be achieved with this chemical core.

| Compound Name (Primary Target) | Kinase | IC50 (nM) | Percent Inhibition @ 1µM | Reference |
|--------------------------------|--------|-----------|--------------------------|------------------------|
| Filgotinib (JAK1) | JAK1 | 10 | - | [1][2] |
| JAK2 | 28 | - | [1][2] | |
| JAK3 | 810 | - | | |
| TYK2 | 116 | - | | |
| Pexidartinib (CSF1R) | CSF1R | 17 | - | [3] |
| KIT | 12 | - | [3] | |
| FLT3 | 160 | - | [3] | |
| FLT3-ITD | 38 | - | [3] | |
| Tofacitinib (pan-JAK) | JAK1 | 1.2 | - | [4] |
| JAK2 | 20 | - | [4] | |
| JAK3 | 1.0 | - | [4] | |
| TYK2 | 340 | - | [4] | |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for Kinase Cross-Reactivity Profiling

A variety of methods are employed to determine the selectivity of kinase inhibitors. The KINOMEScan™ competition binding assay is a widely used platform for comprehensive kinase profiling.

KINOMEScan™ Competition Binding Assay Protocol

This method quantitatively measures the binding of a test compound to a large panel of kinases.

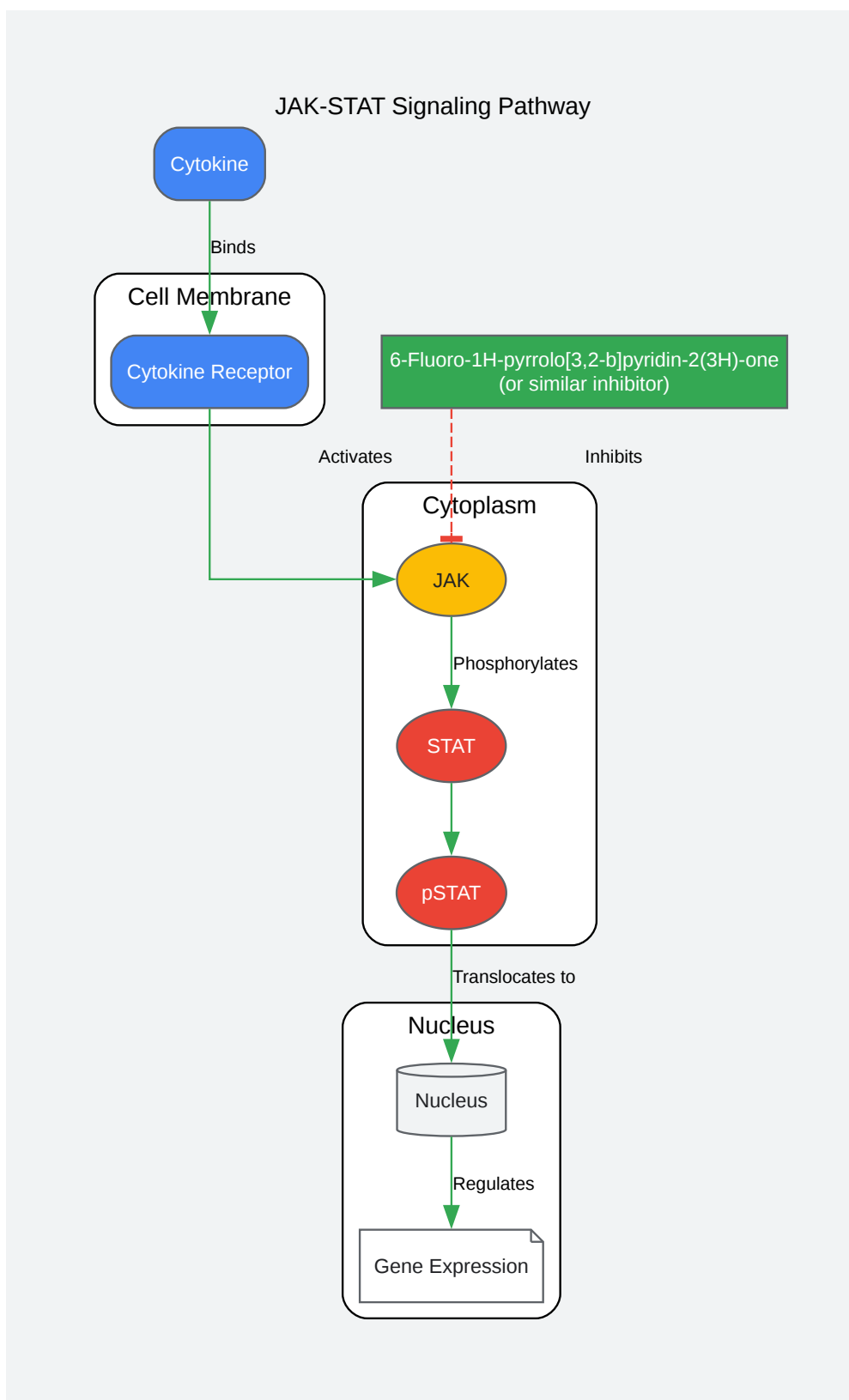
Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Methodology:

- **Kinase Preparation:** A comprehensive panel of human kinases are expressed as fusions with a DNA tag for quantification.
- **Ligand Immobilization:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- **Competition Assay:** The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.
- **Quantification:** After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
- **Data Analysis:** The results are typically expressed as a percentage of the control (vehicle-treated sample). A lower percentage indicates stronger binding of the test compound to the kinase. These values can be used to calculate binding affinity (K_d) or the selectivity score (S-score), which provides a measure of the compound's overall selectivity.

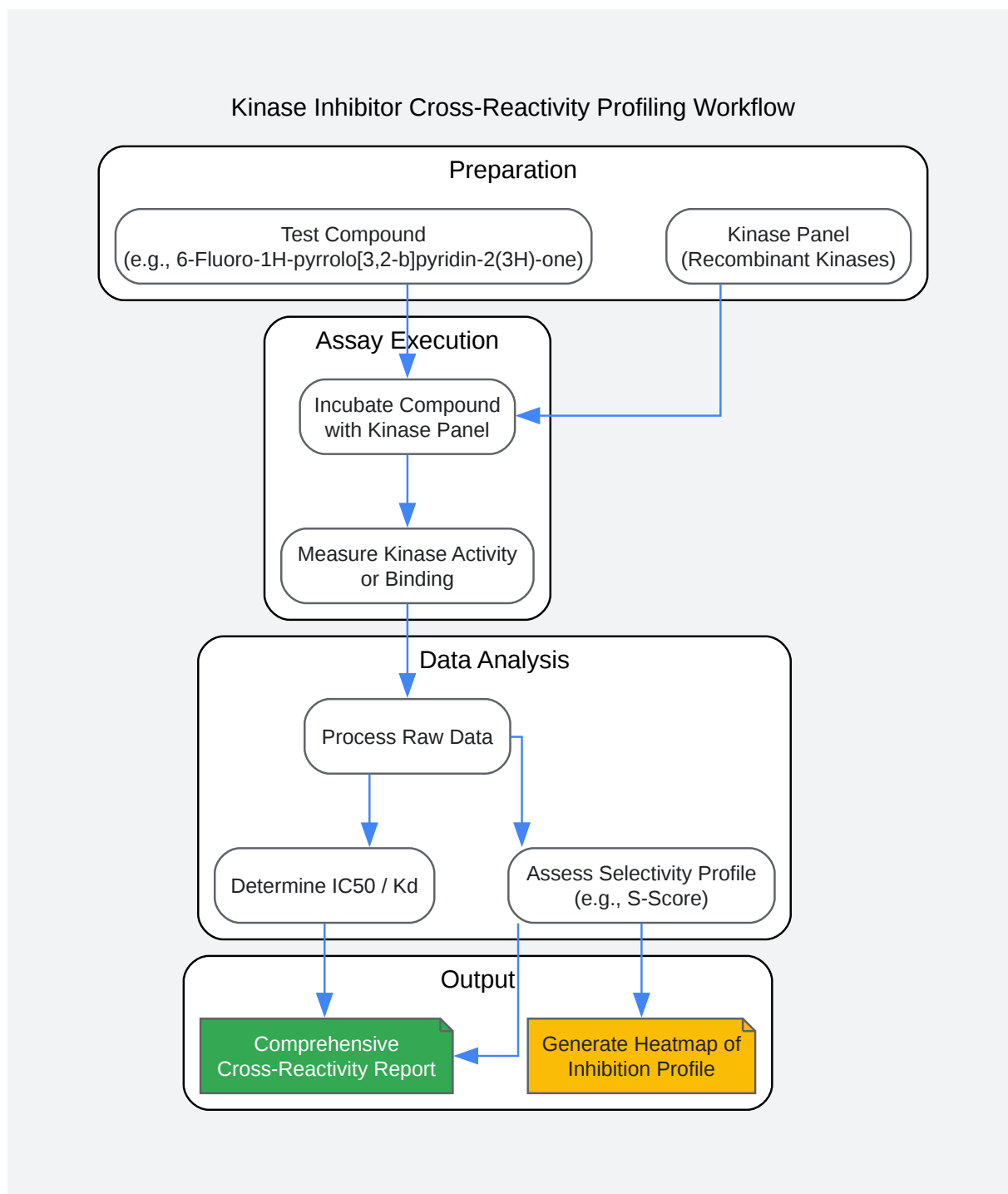
Visualizing Biological Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate a relevant signaling pathway and a typical experimental workflow for kinase inhibitor profiling.



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Caption: JAK-STAT signaling pathway and the inhibitory action of a pyrrolopyridine-based compound.



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Caption: General workflow for kinase inhibitor cross-reactivity profiling.

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References

- 1. academic.oup.com [academic.oup.com]
- 2. Filgotinib - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
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